molecular formula C13H11NO B1384228 4-[2-(2-Pyridinyl)vinyl]phenol CAS No. 77377-07-2

4-[2-(2-Pyridinyl)vinyl]phenol

Cat. No.: B1384228
CAS No.: 77377-07-2
M. Wt: 197.23 g/mol
InChI Key: ZOSLIBAXJLWTFX-UHFFFAOYSA-N
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Description

4-[2-(2-Pyridinyl)vinyl]phenol is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Biological Activity

4-[2-(2-Pyridinyl)vinyl]phenol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it presents case studies and research findings that highlight its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

This compound, also known as 4-(2-pyridin-2-ylvinyl)phenol, features a phenolic structure substituted with a pyridine ring. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

  • Mechanism : The antimicrobial action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, a study focused on its effects on human cancer cell lines demonstrated significant cytotoxicity.

  • Case Study : In a study involving pancreatic cancer cell lines (Panc-1 and SNU-213), treatment with this compound resulted in reduced cell viability and inhibited migration by affecting focal adhesion kinase (FAK) and AKT signaling pathways .
Cell Line Viability Reduction (%) Mechanism
Panc-160%Inhibition of PCNA expression
SNU-21355%Suppression of FAK and AKT phosphorylation

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammatory markers in various models, suggesting potential applications in treating inflammatory diseases.

  • Mechanism : The anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can modulate their activity, leading to the observed biological effects.

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It may alter receptor activity related to inflammation and immune responses.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound. Modifications to the pyridine or phenolic moieties can enhance or diminish its biological activities.

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique efficacy of this compound in certain biological assays:

Compound Activity Type Efficacy
2-Methoxy-4-vinylphenolAnticancerModerate
4-Hydroxycinnamic acidAntimicrobialLow
This compoundAnticancerHigh

Properties

IUPAC Name

4-(2-pyridin-2-ylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSLIBAXJLWTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.